molecular formula C9H10N4O2 B2865902 Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate CAS No. 149681-91-4

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate

Cat. No.: B2865902
CAS No.: 149681-91-4
M. Wt: 206.205
InChI Key: SFGISATWLCKHNJ-UHFFFAOYSA-N
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Description

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a synthetic benzotriazole-based compound of interest in organic chemistry and drug discovery research. The molecule integrates two privileged structures in medicinal chemistry: a benzotriazole system and a carbamate moiety. The 1H-1,2,3-benzotriazole component is widely recognized as a versatile synthetic auxiliary and a key pharmacophore known for its diverse biological properties . The carbamate group (-NH-CO-O-) is a stable amide-ester hybrid that confers significant metabolic stability and is frequently employed as a peptide bond surrogate in the design of enzyme inhibitors and prodrugs . This molecular architecture suggests potential utility as a building block for the synthesis of more complex pharmacologically active molecules or as a precursor in heterocyclic chemistry. Researchers can explore its applicability in developing novel antimicrobial, antiprotozoal, or antitubulin agents, given that benzotriazole derivatives have demonstrated such versatile biological activities . The carbamate functionality also makes it a candidate for use in probe or inhibitor design, particularly for targeting serine or cysteine proteases, where the carbamate group can serve as a key interacting motif . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9(14)10-6-13-8-5-3-2-4-7(8)11-12-13/h2-5H,6H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGISATWLCKHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of benzotriazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzotriazole is reacted with a suitable base, such as sodium hydride, to form the benzotriazole anion.

    Step 2: The benzotriazole anion is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzotriazole derivatives.

Scientific Research Applications

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Carbamate Substituents : Methyl carbamates (target compound, Carbendazim) are smaller and more reactive than tert-butyl derivatives, which offer steric protection and stability .
  • Biological Activity : Benzotriazole derivatives exhibit broader pharmacological profiles compared to benzimidazoles, likely due to improved binding to biological targets .

Physicochemical Properties

  • Solubility : The methyl carbamate group in the target compound improves water solubility compared to tert-butyl analogs (e.g., tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, MW 339.39), which are more lipophilic .
  • Stability : Tert-butyl carbamates are acid-labile, making them suitable for protective-group strategies, whereas methyl carbamates are more stable under basic conditions .

Biological Activity

Methyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzotriazole moiety, which is known for its biological significance. The compound's structure can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This structure contributes to its ability to interact with biological systems, particularly in terms of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Bacillus subtilis1550
Escherichia coli2025
Pseudomonas fluorescens1830
Staphylococcus aureus2220

The compound showed potent activity against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin . The presence of hydrophobic groups in the structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy.

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study highlighted its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)10

The compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.
  • Interference with DNA Synthesis : The benzotriazole moiety may interact with DNA or RNA synthesis pathways, disrupting cellular replication processes.

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

  • A study conducted on mice demonstrated that administration of the compound at doses up to 100 mg/kg did not result in significant toxicity or adverse effects. This suggests a favorable safety profile for potential therapeutic use .
  • Another investigation focused on its use as an antifungal agent against Candida albicans, where it exhibited MIC values ranging from 12.5 µg/mL to 25 µg/mL, indicating strong antifungal properties .

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